4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide
Description
Properties
CAS No. |
5733-80-2 |
|---|---|
Molecular Formula |
C22H21ClN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-14-19(23)10-13-21(16)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
XLEJUXMSFPLYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 4-chloro-2-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chloro-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Comparison with Similar Compounds
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896291-87-5)
- Structural Features : Contains a methylsulfonyl group at the 3-position of the benzamide core and a 2,4-dichlorophenyl-substituted thiazole ring.
- However, the absence of a benzylamino group reduces steric bulk compared to the target compound .
- Molecular Weight : 427.3 g/mol (vs. ~428 g/mol for the target compound, estimated based on structural similarity).
3-Amino-4-chloro-N-(4-chloro-3-methylphenyl)benzamide
- Structural Features: A benzamide with 3-amino and 4-chloro substituents on the aromatic ring and a 4-chloro-3-methylphenyl group.
- The amino group may participate in hydrogen bonding, unlike the sulfonamide in the target compound .
- Applications : Similar chloro-substituted benzamides are investigated for anti-cancer and antimicrobial activities, though this compound’s specific profile is unreported .
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4 from )
- Structural Features : Combines a 5-chloro-2-methoxybenzamide core with a 4-fluorophenyl sulfamoyl group.
- Key Differences: The sulfamoyl (SO₂NH) group differs from the methylsulfonylamino (SO₂N) in the target compound, altering charge distribution and hydrogen-bonding capacity.
- Biological Data: PD-L1 Inhibition: 53.327% at 10 μM in an ELISA assay. Cytotoxicity: No cytotoxicity against fibroblast cell lines but moderate anti-proliferative activity against PC-3 (66.64%) .
- Comparison: The target compound’s benzyl(methylsulfonyl)amino group may improve membrane permeability due to increased lipophilicity compared to the sulfamoyl group .
AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate)
- Structural Features : A gastrokinetic benzamide with a morpholine ring and fluorobenzyl group.
- Key Differences : The morpholine and ethoxy groups enhance solubility, while the fluorobenzyl substituent likely enhances serotonin receptor affinity.
- Biological Data :
- Comparison : The target compound’s chloro-methylphenyl and methylsulfonyl groups may confer distinct receptor-binding profiles, possibly favoring kinase inhibition over gastroprokinetic activity .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide, identified by its CAS number 5733-80-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 428.93 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O3S |
| Molecular Weight | 428.93 g/mol |
| LogP | 6.33170 |
| PSA (Polar Surface Area) | 78.35 Ų |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzamide derivatives, suggesting that 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide may exhibit similar properties. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The IC50 values for related compounds often range from 1.30 µM to 17.25 µM against HepG2 cells, indicating that modifications in the benzamide structure can lead to enhanced potency against solid tumors .
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. Preliminary findings suggest that it may induce apoptosis and cell cycle arrest in cancer cells, similar to other HDAC inhibitors .
Case Studies
-
Case Study on HDAC Inhibition :
- A compound structurally similar to 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide was found to inhibit HDAC3 with an IC50 of 95.48 nM.
- The study indicated that such inhibition could lead to increased acetylation of histones, promoting tumor suppressor gene expression and inhibiting tumor growth in xenograft models .
- Combination Therapy :
Q & A
Q. What are the established synthetic routes for 4-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzamide core via coupling of 4-chloro-2-methylaniline with a benzoyl chloride derivative using coupling agents like DCC/DMAP or ethyl chloroformate .
- Step 2: Introduction of the methylsulfonyl group through sulfonation with chlorosulfonic acid or sulfamoyl chloride, followed by reaction with benzylamine under basic conditions (e.g., Na₂CO₃ in THF/H₂O) .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR (¹H/¹³C): To confirm the benzamide backbone and substituent positions (e.g., methylsulfonyl and chloro groups) .
- Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis .
- Elemental Analysis: To validate empirical formula consistency .
- HPLC: To assess purity and detect impurities from side reactions .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and purity?
- Reagent Ratios: Use a 1.2–1.5 molar excess of sulfonating agents (e.g., chlorosulfonic acid) to drive the reaction to completion .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reactivity, while controlled addition of bases (e.g., triethylamine) minimizes side reactions .
- Temperature Control: Maintain 0–5°C during sulfonylation to reduce decomposition .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Assay Standardization: Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and microbial strains (e.g., C. albicans for antifungal assays) .
- Purity Validation: Confirm compound purity (>98%) via HPLC to exclude confounding effects from synthetic byproducts .
- Dose-Response Curves: Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr exposure) .
Q. How do structural modifications influence the compound’s bioactivity?
- Benzyl Group Replacement: Substituting benzyl with electron-withdrawing groups (e.g., 4-fluorobenzyl) may enhance antimicrobial activity by altering membrane permeability .
- Sulfonyl Group Tuning: Replacing methylsulfonyl with trifluoromethanesulfonyl could improve metabolic stability in anticancer assays .
- Chloro-Methylphenyl Modifications: Introducing bulkier substituents (e.g., 3,4-dichloro) may affect target binding affinity in kinase inhibition studies .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–48 hr, followed by HPLC quantification of degradation products .
- Plasma Stability: Use human plasma at 37°C to simulate in vivo conditions and measure half-life .
- Light/Temperature Sensitivity: Store samples under accelerated stability conditions (40°C/75% RH) to predict shelf-life .
Q. How can computational tools predict the compound’s molecular targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51) .
- QSAR Models: Corrogate substituent electronic properties (e.g., Hammett σ values) with bioactivity data to guide structural optimization .
- ADMET Prediction: SwissADME or pkCSM can estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
